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molecular formula C11H11IN2OS B1640438 2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone

2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone

Cat. No. B1640438
M. Wt: 346.19 g/mol
InChI Key: DUIXAHCKGRNHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06166208

Procedure details

To a solution of 2-amino-5-iodo-N-propylbenzamide (1.0 g, 3.1 mmol) and carbon disulfide (0.59 g, 9.38 mmol) in dimethylformamide (3.1 mL) was added potassium carbonate (0.43g, 3.1 mmol). The reaction mixture was heated to reflux for 2 h, cooled to room temperature, and added dropwise to 1N hydrochloric acid (25 mL). The resulting precipitate was filtered, washed with water (2×10 mL), methanol (2×10 mL) and diethyl ether (10 mL), and dried to deliver 1.04 g of the title compound, m.p. 267-269° C.; 1H NMR (300 MHz, Me2SO-d6): δ0.90 (t,3H); 1.68 (m,2H); 4.33 (t,2H); 7.18 (d,1H); 8.04 (dd,1H); 8.19 (d, 1H); 12.98 (s, 1H).
Name
2-amino-5-iodo-N-propylbenzamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:13]=[CH:12][C:11]([I:14])=[CH:10][C:3]=1[C:4]([NH:6][CH2:7][CH2:8][CH3:9])=[O:5].[C:15](=S)=[S:16].C(=O)([O-])[O-].[K+].[K+].Cl>CN(C)C=O>[I:14][C:11]1[CH:10]=[C:3]2[C:2](=[CH:13][CH:12]=1)[NH:1][C:15](=[S:16])[N:6]([CH2:7][CH2:8][CH3:9])[C:4]2=[O:5] |f:2.3.4|

Inputs

Step One
Name
2-amino-5-iodo-N-propylbenzamide
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)NCCC)C=C(C=C1)I
Name
Quantity
0.59 g
Type
reactant
Smiles
C(=S)=S
Name
Quantity
0.43 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.1 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water (2×10 mL), methanol (2×10 mL) and diethyl ether (10 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
IC=1C=C2C(N(C(NC2=CC1)=S)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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